molecular formula C15H14O2 B144546 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one CAS No. 127053-22-9

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Cat. No.: B144546
CAS No.: 127053-22-9
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-ONEGZZNKSA-N
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Description

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one (CAS: 127053-22-9) is an α,β-unsaturated ketone featuring a conjugated system between the methoxynaphthalene moiety and the butenone group. Its molecular formula is C₁₅H₁₄O₂ (MW: 226.27 g/mol), with a planar structure stabilized by π-conjugation. This compound is notable as Nabumetone Impurity D, a byproduct in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone . Its synthesis often involves catalytic cyclooligomerization or isomerization reactions, with applications in pharmaceutical chemistry and material science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKROFHKPKRFPM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127053-22-9
Record name 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mizoroki–Heck Cross-Coupling

The Mizoroki–Heck reaction represents a robust method for constructing the α,β-unsaturated ketone scaffold. In this approach, 6-methoxy-2-naphthyl halides (e.g., bromide or iodide) react with methyl vinyl ketone (MVK) in the presence of a palladium catalyst. Key parameters include:

  • Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) or ligand-free conditions.

  • Base : Triethylamine or inorganic bases (K₂CO₃).

  • Solvent : Polar aprotic solvents such as DMF or DMA.

  • Temperature : 80–120°C under inert atmosphere.

A representative protocol involves reacting 6-methoxy-2-naphthyl bromide with MVK at 100°C for 1–2 hours, yielding this compound in 85–90% isolated yield .

Table 1: Mizoroki–Heck Reaction Optimization

ParameterOptimal ConditionYield (%)
CatalystPd(OAc)₂ (5 mol%)90
LigandNone88
SolventDMF90
Temperature (°C)10089

Wittig Olefination

The Wittig reaction offers an alternative route using stabilized ylides. 6-Methoxy-2-naphthaldehyde reacts with a preformed phosphonium ylide derived from methyl acetoacetate.

  • Ylide Preparation : Generated via treatment of methyl acetoacetate with PPh₃ and CBr₄.

  • Reaction Conditions : Room temperature, THF as solvent.

  • Yield : 75–80% after purification by column chromatography.

This method avoids transition-metal catalysts but requires stoichiometric phosphine reagents, increasing costs for large-scale applications.

Aldol Condensation

Aldol condensation between 6-methoxy-2-naphthaldehyde and acetone under basic or acidic conditions provides moderate yields (60–70%).

  • Base-Catalyzed : NaOH (10 mol%) in ethanol/water, reflux.

  • Acid-Catalyzed : HCl (conc.) in dioxane, 80°C.

While operationally simple, competing side reactions (e.g., over-condensation) limit its utility for high-purity synthesis.

Continuous Flow Process Intensification

Translation from Batch to Flow

Microwave-optimized batch conditions (e.g., 100°C, 10 min) were adapted to continuous flow systems using stainless steel reactors (ID = 1–2 mm). Key advantages include:

  • Residence Time : 5–10 minutes at flow rates of 1–2 mL/min.

  • Temperature Control : Precise heating up to 120°C under back-pressure regulation.

  • Scalability : Throughput increased to 2.7 L/h using mesofluidic reactors.

Table 2: Batch vs. Flow Performance Comparison

ParameterBatch (Microwave)Continuous Flow
Reaction Time10 min5 min
Yield (%)9092
Throughput (g/h)5150

Critical Analysis of Methodologies

Efficiency and Scalability

  • Mizoroki–Heck : Superior for large-scale synthesis due to high yields and compatibility with flow chemistry.

  • Wittig : Limited by phosphine waste but valuable for lab-scale diversity-oriented synthesis.

  • Aldol : Economical for small batches but less efficient.

Environmental and Economic Factors

  • Solvent Usage : DMF in Mizoroki–Heck poses disposal challenges; switching to cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Pd recovery systems (e.g., scavenger resins) cut costs by 30–40% in flow setups.

Experimental Protocols and Characterization

Typical Mizoroki–Heck Procedure

  • Charge 6-methoxy-2-naphthyl bromide (1.0 equiv), MVK (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMF.

  • Heat at 100°C for 1 hour under N₂.

  • Cool, dilute with EtOAc, wash with brine, and concentrate.

  • Purify via flash chromatography (hexane/EtOAc 4:1).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 7.75–7.65 (m, 3H), 7.15 (d, J = 2.4 Hz, 1H), 6.50 (d, J = 16 Hz, 1H), 3.90 (s, 3H), 2.35 (s, 3H).

  • HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(6-methoxynaphthalen-2-yl)butanoic acid.

    Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)butan-2-ol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Synthesis of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

The synthesis of this compound can be achieved through several methods, including the Mizoroki-Heck reaction and Wittig olefination. These methods are significant for producing this compound in a scalable manner.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves coupling aryl halides with alkenes in the presence of palladium catalysts. For instance, the coupling of 4-iodoanisol with methyl vinyl ketone (MVK) has been optimized to yield high conversions and selectivity under continuous flow conditions. The process demonstrated an isolated yield of approximately 76% for the desired product, showcasing the efficiency of microwave-assisted techniques in organic synthesis .

Wittig Olefination

Wittig olefination is another effective method for synthesizing this compound. The reaction utilizes phosphoranes to form alkenes from aldehydes or ketones. In a study, using p-anisaldehyde and triphenylphosphorane under optimized microwave conditions led to high yields of the target compound .

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer research.

Anticancer Properties

A derivative of this compound has shown antiproliferative activity against different cancer cell lines, including glioblastoma and multiple myeloma. These effects are attributed to the compound's ability to activate the unfolded protein response (UPR) and inhibit proteasome complex activity, leading to apoptosis in cancer cells .

Sigma Receptor Interaction

The compound is also being studied for its interaction with sigma receptors (S1R and S2R). These receptors are implicated in pain modulation and neuroprotection. Compounds designed with naphthalene moieties have demonstrated affinity for these receptors, suggesting potential applications in treating neuropathic pain conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyMethodFindings
Mizoroki-Heck ReactionAchieved high yields (76%) using continuous flow methods; optimized reaction conditions detailed.
Anticancer ActivityDemonstrated significant cytotoxic effects against glioblastoma; mechanism involves proteasome inhibition.
Sigma Receptor StudiesIdentified potential for treating chronic pain through selective sigma receptor antagonism; compounds showed promise in clinical settings.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Features
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one 6-Methoxynaphthalen-2-yl C₁₅H₁₄O₂ 226.27 Extended conjugation; EDG (methoxy)
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl C₁₀H₉NO₃ 191.19 Strong EWG (nitro); λₘₐₓ = 323 nm
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-Dimethylaminophenyl C₁₂H₁₅NO 189.25 Strong EDG (NMe₂); λₘₐₓ = 375 nm
4-(3,4-Dichlorophenyl)but-3-en-2-one 3,4-Dichlorophenyl C₁₀H₈Cl₂O 215.08 EWG (Cl); steric hindrance
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-Trimethylphenyl C₁₃H₁₆O 188.26 Steric bulk; reduced reactivity

Key Observations :

  • Electronic Effects: The methoxynaphthalene group in the target compound provides extended conjugation and electron-donating effects (EDG), contrasting sharply with electron-withdrawing groups (EWG) like nitro (-NO₂) or chlorine (-Cl) in analogues .
  • UV-Vis Absorption: The target compound’s λₘₐₓ is expected to exceed 375 nm (based on trends in analogues), owing to the larger aromatic system compared to (E)-4-(4-dimethylaminophenyl)but-3-en-2-one (λₘₐₓ = 375 nm) .

Reactivity in Chemical Reactions

  • Catalytic Cyclooligomerization: The target compound reacts with methylene equivalents to form cyclopentane derivatives (e.g., 1-(2-(6-methoxynaphthalen-2-yl)cyclopentyl)ethan-1-one) in moderate yields (34–39%) . Comparatively, simpler enones like 4-phenylbut-3-en-2-one exhibit higher reactivity due to reduced steric bulk.
  • Isomerization : The (E)-isomer is thermodynamically favored, similar to (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one, which is synthesized via iodine-mediated isomerization .

Biological Activity

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, also known as a derivative of naphthalene, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active compounds and has been studied for various pharmacological effects, including anti-inflammatory, antimalarial, and anticancer properties. This article explores the biological activity of this compound through synthesis methods, biological assays, and case studies.

Synthesis Methods

The synthesis of this compound typically involves strategies such as the Mizoroki-Heck reaction and Wittig olefination. These methods allow for the efficient formation of the compound with high yields under optimized conditions. For instance, a continuous flow process was developed that demonstrated a significant increase in yield and scalability, achieving up to 76% isolated yield under specific conditions (using DMF/water as a solvent and Pd(OAc)₂ as a catalyst) .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha. For example, a related compound nabumetone has been shown to effectively reduce inflammation in various animal models .

Antimalarial Activity

In studies evaluating antimalarial activity, derivatives of naphthalene have demonstrated promising results. Compounds with structural similarities have shown inhibition percentages greater than 50% against Plasmodium falciparum in vitro. Specifically, compounds tested exhibited IC50 values comparable to established antimalarial drugs . The mechanism often involves interference with heme crystallization, crucial for the survival of malaria parasites .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells by activating pathways associated with endoplasmic reticulum stress and inhibiting proteasome activity . Notably, analogs have shown cytotoxic effects against glioblastoma and multiple myeloma cell lines, suggesting a broad spectrum of anticancer activity .

Case Studies

  • Anti-inflammatory Effects : A study involving nabumetone demonstrated significant reductions in inflammatory markers in murine models of arthritis, supporting the potential use of naphthalene derivatives in treating inflammatory diseases .
  • Antimalarial Evaluation : In vivo studies using mice infected with Plasmodium berghei showed that naphthalene derivatives reduced parasitemia significantly compared to control groups, indicating their potential as effective antimalarial agents .
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), where it exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.